molecular formula C17H17N5OS B2725201 2-((4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide CAS No. 905797-87-7

2-((4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

Cat. No.: B2725201
CAS No.: 905797-87-7
M. Wt: 339.42
InChI Key: DUIPYPRTRVWNTD-UHFFFAOYSA-N
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Description

2-((4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .

Scientific Research Applications

Mechanism of Action

1,2,4-Triazole derivatives are known for their antibacterial activity . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . The presence of aryl/heteroaryl substituent at C-5 position of 1,2,4-triazolo-3-thiones/thioles is crucial for potent antibacterial activity .

Safety and Hazards

While 1,2,4-triazole derivatives are known for their antibacterial activity, their safety profile is also an important consideration. Some studies have shown that certain 1,2,4-triazole derivatives exhibit very weak cytotoxic effects toward normal cells .

Future Directions

The future research directions for 1,2,4-triazole derivatives include the design of new methods for the synthesis of this scaffold that exhibits biological activity . This would be very useful for the discovery of new drug candidates . Furthermore, the presence of aryl/heteroaryl substituent at C-5 position of 1,2,4-triazolo-3-thiones/thioles could be explored for enhanced antibacterial activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide typically involves the reaction of 4-amino-5-benzyl-1,2,4-triazole-3-thiol with N-phenylacetyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform, and the product is purified by recrystallization .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as column chromatography and crystallization .

Properties

IUPAC Name

2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c18-22-15(11-13-7-3-1-4-8-13)20-21-17(22)24-12-16(23)19-14-9-5-2-6-10-14/h1-10H,11-12,18H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIPYPRTRVWNTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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